molecular formula C18H10F2N2O B15244616 6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15244616
M. Wt: 308.3 g/mol
InChI Key: QBPJTSSIFBCQDQ-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a difluorophenyl group, a phenyl group, and a carbonitrile group attached to a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.

    Substitution: The difluorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.

Scientific Research Applications

6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
  • 6-(3,5-Difluorophenyl)-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile
  • 6-(3,5-Difluorophenyl)-2-oxo-4-(3,4-dimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

6-(3,5-Difluorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H10F2N2O

Molecular Weight

308.3 g/mol

IUPAC Name

6-(3,5-difluorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H10F2N2O/c19-13-6-12(7-14(20)8-13)17-9-15(11-4-2-1-3-5-11)16(10-21)18(23)22-17/h1-9H,(H,22,23)

InChI Key

QBPJTSSIFBCQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=CC(=C3)F)F)C#N

Origin of Product

United States

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